L-Alanyl-L-valyl-L-alanyl-L-leucine
説明
特性
CAS番号 |
845510-32-9 |
|---|---|
分子式 |
C17H32N4O5 |
分子量 |
372.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H32N4O5/c1-8(2)7-12(17(25)26)20-15(23)11(6)19-16(24)13(9(3)4)21-14(22)10(5)18/h8-13H,7,18H2,1-6H3,(H,19,24)(H,20,23)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChIキー |
JJVNYBAXSZHMRN-CYDGBPFRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)N |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares L-Alanyl-L-valyl-L-alanyl-L-leucine with structurally related peptides and amino acid derivatives, focusing on molecular features, sequences, and applications:
Structural and Functional Differences
- Chain Length : L-Alanyl-L-valyl-L-alanyl-L-leucine (4 residues) bridges the gap between small dipeptides (e.g., L-Leucyl-L-alanine ) and larger peptides (e.g., 8–10 residues in ). Its intermediate size may optimize membrane permeability while retaining target specificity.
- Residue Composition: Unlike peptides with charged residues (e.g., arginine/lysine in ), this tetrapeptide is enriched in hydrophobic amino acids (valine, leucine), suggesting enhanced lipid bilayer interaction or protein-binding capabilities.
- Isotopic Variants: Unlike isotopically labeled amino acids (e.g., L-Alanine-[¹³C₂] ), the tetrapeptide lacks labeled derivatives in the provided evidence, limiting its current use in tracer studies.
Key Research Findings
Stability in Solvents: Hydrophobic residues (Val, Leu) may enhance stability in non-polar environments, as seen in similar peptides with branched-chain amino acids .
Comparative Molecular Weight : The tetrapeptide’s molecular weight (417.47 g/mol) is significantly lower than larger bioactive peptides (e.g., 1011.27 g/mol in ), which may influence its pharmacokinetic properties.
Notes
Data Limitations : Detailed pharmacological, toxicological, and kinetic data for L-Alanyl-L-valyl-L-alanyl-L-leucine are absent in the provided evidence.
Safety Precautions : Handling guidelines are inferred from general peptide protocols due to the lack of compound-specific safety data .
Q & A
Basic Research Questions
Q. What are the optimal solid-phase synthesis protocols for L-Alanyl-L-valyl-L-alanyl-L-leucine, considering its hydrophobic residues?
- Methodological Answer : Use Fmoc/t-Bu chemistry with a Rink amide resin to anchor the C-terminal leucine. Incorporate double coupling (2x 30 min) for valine and leucine residues to mitigate incomplete reactions due to steric hindrance. Monitor stepwise efficiency via Kaiser tests or LC-MS . Post-synthesis, cleave the peptide using TFA:TIPS:H2O (95:2.5:2.5) to preserve side-chain integrity.
Q. How can researchers validate the structural integrity of L-Alanyl-L-valyl-L-alanyl-L-leucine post-synthesis?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns at amide bonds (e.g., b/y ions). Pair with circular dichroism (CD) spectroscopy to confirm secondary structure absence (expected for linear tetrapeptides) . Compare retention times in RP-HPLC against a synthetic standard to assess purity (>95%) .
Q. What solvent systems are suitable for dissolving L-Alanyl-L-valyl-L-alanyl-L-leucine given its low solubility?
- Methodological Answer : Use DMSO (10–20% v/v) in PBS or Tris buffer (pH 7.4) for initial solubilization. For aqueous stability studies, test co-solvents like acetonitrile (≤30%) or β-cyclodextrin (5 mM) to enhance solubility without inducing aggregation .
Advanced Research Questions
Q. How do sequence variations (e.g., substituting valine with isoleucine) affect the bioactivity of L-Alanyl-L-valyl-L-alanyl-L-leucine in membrane interaction assays?
- Methodological Answer : Design analogs using SPOT synthesis or fragment condensation. Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) and compare with MD simulations to correlate hydrophobicity (logP) with passive diffusion rates. Validate using fluorescently labeled peptides in Caco-2 cell monolayers .
Q. What strategies resolve contradictions in stability data for L-Alanyl-L-valyl-L-alanyl-L-leucine under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (25°C/60% RH and 40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., deamidation or oxidation) and adjust formulation buffers (e.g., add EDTA for metal chelation or antioxidants like BHT). Use Arrhenius kinetics to extrapolate shelf-life .
Q. Can in silico modeling predict the interaction of L-Alanyl-L-valyl-L-alanyl-L-leucine with proteolytic enzymes (e.g., pepsin or trypsin)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map cleavage sites. Validate with in vitro digestion assays: incubate peptide with enzyme (1:20 w/w) in simulated gastric/intestinal fluids, then quantify intact peptide via LC-MS/MS .
Notes for Experimental Design
- Contradiction Management : When reproducibility issues arise (e.g., variable bioactivity), standardize peptide stock concentrations using amino acid analysis (AAA) to eliminate batch-to-batch variability .
- Ethical Compliance : Follow TSCA guidelines for disposal (40 CFR 720.36) and avoid environmental release of synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
